

The Role of DHX9 in DNA Replication and Repair: A Technical Guide

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Executive Summary: DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional, NTP-dependent helicase belonging to the Superfamily 2 (SF2) of helicases.[1][2] It is a highly conserved, multi-domain protein essential for cellular homeostasis, with critical functions in DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][3] DHX9 is capable of unwinding a variety of nucleic acid structures, including double-stranded DNA and RNA, as well as more complex DNA/RNA hybrids and non-canonical secondary structures like R-loops, G-quadruplexes, and triplex DNA.[1][2][4] Its central role involves resolving nucleic acid structures that can impede DNA replication and transcription or lead to DNA damage. In DNA replication, DHX9 facilitates the progression of replication forks by removing potential obstacles. In DNA repair, it is a key player in the homologous recombination (HR) pathway, where it promotes the critical first step of DNA end resection. This guide provides an in-depth overview of the molecular mechanisms through which DHX9 executes these vital functions, summarizing key quantitative data and experimental methodologies for its study.

The Role of DHX9 in DNA Replication

DHX9 is indispensable for efficient and accurate DNA replication. Its suppression leads to replication blockage, the induction of replication stress, and subsequent p53-dependent growth arrest and senescence.[1][5] Its function in this process is multifaceted, involving direct association with the replication machinery and the resolution of structural impediments.

Association with Replication Origins and Machinery



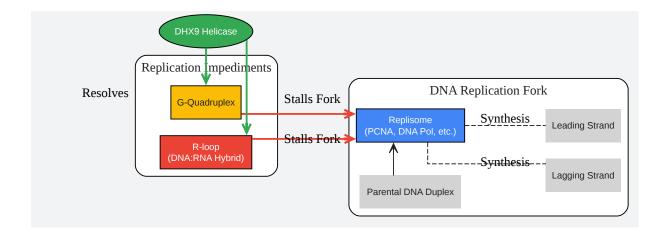
DHX9 localizes to origins of replication and is necessary for the efficient production of nascent DNA.[1][2][5] It physically interacts with core components of the replisome, including Proliferating Cell Nuclear Antigen (PCNA) and Topoisomerase IIa, suggesting it functions as part of a larger replication complex.[1][6] This association places DHX9 at the heart of DNA synthesis, poised to act on challenges that arise during fork progression.

Resolution of Structural Barriers to Replication

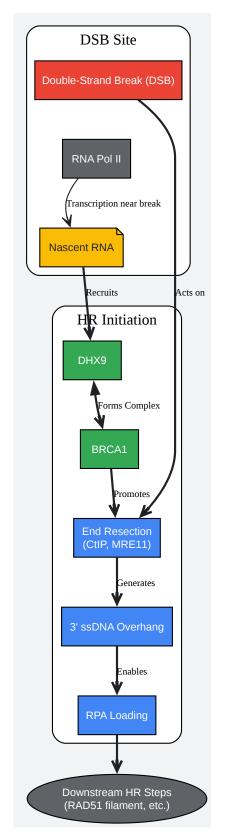
The progression of the replication fork can be blocked by various non-B DNA structures that form transiently in the genome. DHX9's helicase activity is critical for resolving these impediments.

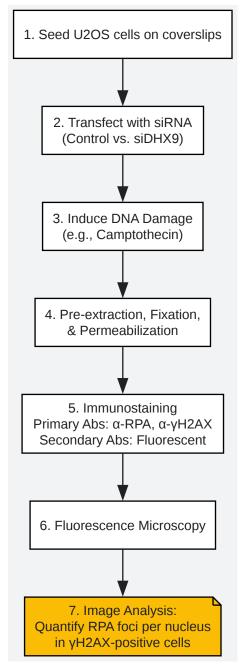
- G-quadruplexes (G4s): These are four-stranded DNA structures that are abundant in G-rich regions, such as telomeres and 90% of human replication origins.[1] G4s are stable structures that can stall the replication machinery.[2] DHX9's ability to unwind G-quadruplexes suggests it plays a role in clearing these structures ahead of the replication fork to ensure processivity.[1][2]
- R-loops: These are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA. They can form during transcription and lead to transcription-replication conflicts when a replication fork collides with the transcriptional machinery.[7][8] Such collisions are a major source of replication stress and DNA damage.[7]
 [9] DHX9 is a key factor in R-loop resolution, unwinding the DNA:RNA hybrid and preventing replication fork stalling.[10][11][12]
- Okazaki Fragments: DHX9 interacts with and stimulates the activity of the Werner (WRN)
 helicase.[1][7] Together, the DHX9-WRN complex facilitates the processing of Okazaki
 fragment-like structures on the lagging strand, potentially by resolving RNA secondary
 structures within the RNA primers.[1][2][13]











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